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Compound of Interest

Compound Name: Sanvar

Cat. No.: B611636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Vapreotide is a synthetic octapeptide analog of the natural hormone somatostatin, designed

with enhanced metabolic stability for therapeutic applications. It is a crucial molecule in

oncological and endocrinological research, primarily utilized for its anti-secretory and anti-

proliferative effects. This technical guide provides an in-depth analysis of vapreotide's

molecular structure, physicochemical properties, and its multifaceted mechanism of action, with

a focus on its interaction with somatostatin and neurokinin receptors.

Molecular Structure and Physicochemical
Properties
Vapreotide is a cyclic octapeptide with the amino acid sequence H-D-Phe-Cys-Tyr-D-Trp-Lys-

Val-Cys-Trp-NH2, featuring a disulfide bridge between the two cysteine residues. This cyclic

structure contributes to its increased stability compared to endogenous somatostatin.
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Property Value Source

Chemical Formula C57H70N12O9S2

Molecular Weight 1131.4 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-

(4-aminobutyl)-N-[(2S)-1-

amino-3-(1H-indol-3-yl)-1-

oxopropan-2-yl]-19-[[(2R)-2-

amino-3-

phenylpropanoyl]amino]-16-

[(4-hydroxyphenyl)methyl]-13-

(1H-indol-3-

ylmethyl)-6,9,12,15,18-

pentaoxo-7-propan-2-yl-1,2-

dithia-5,8,11,14,17-

pentazacycloicosane-4-

carboxamide

CAS Number 103222-11-3

Predicted Water Solubility 0.00401 mg/mL

Predicted logP 2.69

Predicted pKa (Strongest

Acidic)
9.43

Predicted pKa (Strongest

Basic)
10.26

Pharmacodynamics and Mechanism of Action
Vapreotide exerts its biological effects primarily through its high-affinity binding to somatostatin

receptors (SSTRs), particularly subtypes SSTR2 and SSTR5. It also demonstrates antagonist

activity at the neurokinin-1 receptor (NK1R).

Somatostatin Receptor (SSTR) Agonism
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Vapreotide's interaction with SSTR2 and SSTR5, which are G-protein coupled receptors

(GPCRs), initiates a cascade of intracellular signaling events. The primary pathway involves

the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase. This,

in turn, reduces intracellular cyclic AMP (camp) levels, a key second messenger. The decrease

in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors,

resulting in the inhibition of hormone secretion and cell proliferation.

Beyond the canonical cAMP pathway, vapreotide's binding to SSTRs can also modulate other

critical signaling cascades, including the mitogen-activated protein kinase (MAPK) and

phosphatidylinositol 3-kinase (PI3K)/Akt pathways, and can lead to the activation of protein

phosphatases.
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Vapreotide's primary signaling cascade via SSTR2.

Neurokinin-1 Receptor (NK1R) Antagonism
Vapreotide also acts as an antagonist at the NK1R, blocking the signaling pathways initiated by

its endogenous ligand, Substance P. This antagonism has been shown to attenuate Substance

P-induced intracellular calcium increases and NF-κB activation in a dose-dependent manner.
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Vapreotide's antagonistic action on the NK1R pathway.

Receptor Binding Affinity
The binding affinity of vapreotide for the five human somatostatin receptor subtypes has been

determined through competitive radioligand binding assays. The half-maximal inhibitory

concentration (IC50) values are summarized below.

Receptor Subtype IC50 (nM) Relative Affinity

SSTR1 200 Low

SSTR2 0.17 High

SSTR3 0.1 High

SSTR4 620 Low

SSTR5 21 Moderate

Data sourced from Saint-Laurent et al. (1995).

Vapreotide also exhibits antagonist activity at the neurokinin-1 receptor (NK1R) with an IC50 of

330 nM.
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Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of vapreotide for human somatostatin

receptor subtypes (SSTR1-5).

Methodology:

Cell Culture and Membrane Preparation:

Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells

stably transfected with individual human SSTR subtypes.

Harvest cells and prepare cell membranes through homogenization and centrifugation.

Determine

To cite this document: BenchChem. [Vapreotide: A Comprehensive Technical Guide to its
Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611636#vapreotide-molecular-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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